Product packaging for Kadcyla(Cat. No.:)

Kadcyla

Cat. No.: B10828722
M. Wt: 974.6 g/mol
InChI Key: WPWQMVXPTHKASL-PUXYSECUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadcyla (trastuzumab emtansine, T-DM1) is a pioneering antibody-drug conjugate (ADC) for the study of HER2-positive cancers . It is engineered to deliver a potent cytotoxic agent directly to HER2-overexpressing cells, providing a targeted approach to cancer research . The compound consists of three key components: the trastuzumab monoclonal antibody that targets the HER2 receptor, the stable MCC linker, and the cytotoxic agent DM1, a maytansine derivative that inhibits microtubule assembly . The proposed mechanism of action begins with the antibody binding to the HER2 receptor on the cell surface . The resulting complex is internalized via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome and degraded, leading to the intracellular release of DM1-containing metabolites . The cytotoxic payload then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest and apoptosis . In preclinical studies, this compound has been shown to maintain the mechanisms of action of trastuzumab—including inhibition of HER2 signaling and antibody-dependent cellular cytotoxicity (ADCC)—while delivering targeted cytotoxicity . Clinically, this compound is approved for the treatment of HER2-positive early and metastatic breast cancer in specific settings . Its efficacy has been demonstrated in pivotal trials such as KATHERINE and EMILIA . This makes it a valuable reference compound for researchers studying targeted cancer therapies, ADC mechanisms, drug resistance, and for developing novel conjugates or combination strategies . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H64ClN5O13S B10828722 Kadcyla

Properties

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-PUXYSECUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Molecular Architecture and Design of Ado Trastuzumab Emtansine

The Trastuzumab Monoclonal Antibody Component

The antibody component of Ado-Trastuzumab Emtansine is trastuzumab, a humanized anti-HER2 IgG1 monoclonal antibody. patsnap.comrxlist.comtga.gov.audrugbank.com Trastuzumab is produced in mammalian Chinese Hamster Ovary (CHO) cells. rxlist.comtga.gov.audrugbank.com

Immunoglobulin G1 (IgG1) Framework and HER2 Binding Epitopes (Molecular Basis)

Trastuzumab utilizes an Immunoglobulin G1 (IgG1) framework. patsnap.comrxlist.comtga.gov.audrugbank.com This framework is a common and well-characterized antibody isotype known for its stability and effector functions, such as antibody-dependent cellular cytotoxicity (ADCC). patsnap.com Trastuzumab specifically binds to subdomain IV of the extracellular domain (ECD) of the HER2 receptor. patsnap.comtga.gov.audrugbank.comThis compound-hcp.com This binding is crucial for targeting the ADC to HER2-overexpressing cancer cells. patsnap.com The binding of trastuzumab to HER2 can also inhibit downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT-mTOR pathways, and interfere with HER2 ectodomain shedding. patsnap.comd-nb.infonih.govclinimmsoc.org

Engineering Strategies for Antibody-Payload Conjugation Sites

The conjugation of the cytotoxic payload to the antibody is a critical aspect of ADC design. For Ado-Trastuzumab Emtansine, the DM1 payload is covalently linked to trastuzumab. patsnap.comrxlist.comtga.gov.audrugbank.com This is primarily achieved by targeting the solvent-exposed epsilon-amino groups of lysine (B10760008) residues on the trastuzumab antibody. nih.gov Trastuzumab contains numerous lysine residues (88 lysines and 4 N-terminal groups) that can potentially be modified during the conjugation process. nih.gov The conjugation technique employed aims to yield a defined drug-antibody ratio (DAR), ensuring a precise delivery of the cytotoxic payload with each antibody molecule. patsnap.com While the target is a specific DAR, studies have shown a distribution of drug-linked forms, typically ranging from 0 to 8 DM1 molecules per antibody, with an average of approximately 3.5 DM1 molecules conjugated to each trastuzumab molecule in the final product. rxlist.comtga.gov.aunih.govbiochempeg.commedsafe.govt.nz Research has identified numerous conjugated lysine sites on this compound, including N-terminal sites. nih.gov

The Emtansine (DM1) Cytotoxic Payload Component

Emtansine refers to the complex of the DM1 cytotoxic drug and the MCC linker. rxlist.comtga.gov.audrugbank.comThis compound-hcp.com The cytotoxic component is DM1, a potent derivative of maytansine (B1676224). patsnap.comrxlist.comtga.gov.audrugbank.combiochempeg.com

Chemical Class and Molecular Structure

DM1 is a maytansinoid, which belongs to the ansamycin (B12435341) macrolide class of compounds. drugbank.comguidetopharmacology.orgguidetopharmacology.org Maytansine was originally isolated from the African shrub Maytenus ovatus. nih.govbiochempeg.comguidetopharmacology.org DM1 is a thiol-containing derivative of maytansine. wikipedia.org Its chemical structure is based on the maytansine skeleton, modified to include a sulfhydryl group that is utilized for conjugation to the linker. nih.govwikipedia.org

Theoretical Mechanism of Action at the Molecular Level (e.g., Microtubule Inhibition)

The primary mechanism of action of DM1 at the molecular level is the inhibition of microtubule function. patsnap.comrxlist.comtga.gov.audrugbank.comd-nb.infonih.govresearchgate.netresearchgate.netnih.gov DM1 is a potent microtubule inhibitor that binds to tubulin, specifically at the rhizoxin (B1680598) binding site on β-tubulin. drugbank.comguidetopharmacology.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov By binding to tubulin, DM1 inhibits microtubule polymerization and assembly, leading to the destabilization of the microtubule spindle apparatus during mitosis. patsnap.comd-nb.inforesearchgate.netresearchgate.net This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, resulting in cell cycle arrest, particularly at the G2/M phase, and ultimately inducing apoptosis (programmed cell death) in actively dividing cancer cells. patsnap.comdrugbank.comd-nb.infonih.govclinimmsoc.orgresearchgate.net Studies have shown that DM1 binds to the tips of microtubules and suppresses their dynamicity. researchgate.netnih.gov The potency of DM1 is notably higher than some other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids. researchgate.net

The Linker Technology: N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

The linker connecting the trastuzumab antibody to the DM1 payload in Ado-Trastuzumab Emtansine is N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate, commonly referred to as SMCC or MCC. rxlist.comtga.gov.auThis compound-hcp.comd-nb.infonih.govmedsafe.govt.nzguidetopharmacology.orgresearchgate.netacs.orgwikipedia.org SMCC is a heterobifunctional crosslinker. acs.orgwikipedia.orgwikipedia.orgbroadpharm.com It contains two distinct reactive functional groups: a succinimide (B58015) ester and a maleimide (B117702). wikipedia.orgwikipedia.orgbroadpharm.commedchemexpress.com The succinimide ester group of SMCC reacts with the free amino groups of lysine residues on the trastuzumab antibody. nih.govwikipedia.orgwikipedia.orgnih.gov The maleimide moiety of SMCC then forms a covalent thioether bond with the free sulfhydryl group of the DM1 molecule. rxlist.comtga.gov.aud-nb.infoclinimmsoc.orgnih.govmedsafe.govt.nzacs.orgwikipedia.org This creates a stable, non-cleavable linkage between the antibody and the payload. patsnap.comd-nb.infopatsnap.comnih.gov The stability of the thioether linker in circulation is a key feature of this compound's design, intended to ensure that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cell. patsnap.comThis compound-hcp.compatsnap.com Once internalized via receptor-mediated endocytosis and delivered to lysosomes, the trastuzumab component is proteolytically degraded, leading to the release of DM1-containing catabolites, primarily lysine-MCC-DM1. patsnap.comtga.gov.audrugbank.comd-nb.infonih.govclinimmsoc.org These catabolites, rather than free DM1, are responsible for the intracellular cytotoxic activity. patsnap.comd-nb.infonih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID(s)
Ado-Trastuzumab Emtansine1018448-65-1 (CAS), 163341910, 166596981, 168318470, 171157356 nih.govuni.lunih.gov
TrastuzumabNot available as a single discrete structure (large protein), 180288-69-1 (CAS) nih.gov
Emtansine (MCC-DM1 complex)-
DM1 (Mertansine)11343137 guidetopharmacology.orgguidetopharmacology.orgwikipedia.orgsci-hub.box
Maytansine5281828 nih.gov
N-Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC/MCC)125175, 64987-85-5 (CAS) wikipedia.orgbroadpharm.comnih.gov

Data Table

ComponentDescriptionMolecular Weight (approximate)Key Feature(s)
TrastuzumabHumanized anti-HER2 IgG1 monoclonal antibody145,531 Da nih.govnih.govTargets HER2 receptor subdomain IV patsnap.comtga.gov.audrugbank.com
DM1 (Emtansine payload)Maytansine derivative, potent microtubule inhibitor737.3 Da (for DM1)Binds to tubulin, inhibits polymerization patsnap.comdrugbank.comd-nb.inforesearchgate.net
SMCC (Linker)Heterobifunctional crosslinker (N-hydroxysuccinimide ester and maleimide)334.33 g/mol wikipedia.orgnih.govForms stable thioether bond tga.gov.aunih.govacs.orgwikipedia.org
Ado-Trastuzumab EmtansineAntibody-Drug Conjugate (Trastuzumab-SMCC-DM1)~150,000 Da (variable DAR)Targeted delivery of DM1 to HER2+ cells patsnap.com

Note: The molecular weight of Ado-Trastuzumab Emtansine is approximate due to the variable drug-antibody ratio (DAR), which averages around 3.5 DM1 molecules per antibody. rxlist.comtga.gov.aunih.govbiochempeg.commedsafe.govt.nz

Chemical Structure and Properties Relevant to Conjugation

The antibody component, trastuzumab, is a humanized IgG1 monoclonal antibody. adcreview.comdrugs.com It is a large protein molecule with a molecular weight of approximately 145,531 Da. nih.gov Trastuzumab provides the targeting mechanism by binding specifically to subdomain IV of the HER2 receptor extracellular domain. adcreview.comdrugs.com

The cytotoxic payload, mertansine (B1676302) (DM1), is a derivative of maytansine, a potent microtubule inhibitor belonging to the maytansinoid class. adcreview.compatsnap.comwikipedia.org DM1 has a molecular formula of C₃₅H₄₈ClN₃O₁₀S and a molecular weight of 738.29 g/mol . wikipedia.orgamericanelements.com A key feature of DM1 relevant to conjugation is the presence of a thiol group. wikipedia.org This thiol group serves as the attachment point for the linker molecule. wikipedia.org DM1 exerts its cytotoxic effect by binding to tubulin, thereby inhibiting microtubule assembly and disrupting cellular processes like mitosis. adcreview.comdrugs.comwikipedia.org

The linker used in Ado-Trastuzumab Emtansine is N-succinimidyl-4-(N-maleimidomethyl) cyclohexane-1-carboxylate, abbreviated as SMCC (or MCC after conjugation). adcreview.comdrugs.com MCC is a non-cleavable thioether linker. adcreview.commedchemexpress.com Its structure includes a maleimide group, which is reactive towards thiol groups, and a succinimidyl ester, which can react with lysine residues on the antibody. creativepegworks.comnih.gov

Linker Stability and Cleavage Mechanisms (Theoretical/Chemical Considerations)

The MCC linker is designed to be stable in systemic circulation, preventing premature release of the cytotoxic DM1 payload. adcreview.compatsnap.combiochempeg.com This stability is crucial for reducing off-target toxicity and improving the therapeutic index. biochempeg.combiocompare.com As a non-cleavable linker, the release of the active cytotoxic component is primarily dependent on the degradation of the antibody within the target cell. biochempeg.com

Upon binding to the HER2 receptor, Ado-Trastuzumab Emtansine undergoes receptor-mediated internalization into the cancer cell. adcreview.comdrugs.com The ADC is then trafficked to lysosomes, where the antibody component is degraded by proteases. adcreview.comdrugs.combiochempeg.com This lysosomal degradation of the antibody releases DM1-containing catabolites, such as lysine-MCC-DM1. adcreview.combiochempeg.com Since the linker is non-cleavable, the DM1 remains attached to the amino acid residue (lysine) to which the linker was originally conjugated on the antibody. biochempeg.com These released DM1-containing catabolites are then free to exert their cytotoxic effects by binding to tubulin within the cell. adcreview.comdrugs.com

While the MCC linker is considered stable, the maleimide-thiol adduct formed during conjugation has been a subject of research regarding its stability under physiological conditions. creativepegworks.comnih.govprolynxinc.com The thiosuccinimide group formed can potentially undergo thiol exchange reactions, for instance, with glutathione (B108866), which could lead to the premature release of the drug. creativepegworks.comnih.govprolynxinc.com However, research has explored strategies to stabilize this adduct, including ring-opening hydrolysis of the succinimide moiety, which can prevent retro-Michael exchange reactions. nih.govprolynxinc.comnih.gov Although ring-opening can occur, the rate can be slow for conjugates prepared with commonly used maleimides. prolynxinc.com

Conjugation Chemistry and Drug-Antibody Ratio (DAR)

The conjugation of DM1 to trastuzumab to form Ado-Trastuzumab Emtansine is achieved through the reaction between the thiol group of DM1 and the maleimide group of the MCC linker, which is pre-conjugated to the antibody. adcreview.comwikipedia.orgcellmosaic.com This process typically involves the reaction of the succinimidyl ester of SMCC with accessible lysine residues on the trastuzumab antibody, followed by the reaction of the maleimide moiety with the thiol group of DM1. adcreview.comcellmosaic.comnih.gov

The conjugation method utilized in Ado-Trastuzumab Emtansine involves the random conjugation of the MCC-DM1 linker-payload to lysine residues present on the trastuzumab antibody. nih.govmdpi.com Lysine residues are abundant on antibodies, with monoclonal antibodies often having 40-60 lysine residues. nih.gov

The Drug-Antibody Ratio (DAR) refers to the average number of cytotoxic drug molecules conjugated to each antibody molecule in an ADC preparation. tandfonline.comwaters.com For Ado-Trastuzumab Emtansine, the conjugation process is controlled to achieve an average DAR of approximately 3.5 DM1 molecules per antibody molecule. adcreview.comnih.govmdpi.comwaters.comonclive.comadcreview.com However, due to the random nature of lysine conjugation, the resulting ADC preparation is a heterogeneous mixture containing antibody molecules with varying numbers of conjugated drug molecules (ranging from 0 to 8 conjugations). mdpi.comtandfonline.comwaters.comnih.gov

Methodologies for Thiol-Maleimide Conjugation

Thiol-maleimide conjugation is a widely used method for attaching drugs to antibodies due to its high selectivity, fast reaction kinetics, and mild reaction conditions. creativepegworks.comnih.govnih.gov The reaction involves the Michael addition of a thiol group (-SH) to the double bond of a maleimide group, forming a stable thioether linkage. creativepegworks.comnih.govprolynxinc.com

In the context of ADC synthesis, this typically involves either modifying the antibody to introduce free thiol groups (e.g., by partial reduction of interchain disulfide bonds) or using a linker molecule that has both a maleimide group and a functional group that can react with the antibody (e.g., an amine-reactive group like a succinimidyl ester). nih.govmdpi.com For Ado-Trastuzumab Emtansine, the latter approach is used, where the SMCC linker reacts with lysine residues on the antibody via its succinimidyl ester, and then the maleimide portion reacts with the thiol on DM1. adcreview.comcellmosaic.comnih.gov

While thiol-maleimide conjugation is efficient, the resulting thiosuccinimide linkage can be susceptible to thiol exchange reactions with endogenous thiols like glutathione in the bloodstream. creativepegworks.comnih.govprolynxinc.com This can lead to deconjugation and premature release of the cytotoxic payload, potentially causing off-target toxicity. creativepegworks.comnih.govprolynxinc.com Research into stabilizing this linkage, such as through ring-opening hydrolysis, is ongoing to improve the properties of maleimide-based ADCs. nih.govprolynxinc.comnih.gov

Impact of Conjugation Heterogeneity on Compound Integrity

This heterogeneity can influence several critical quality attributes, including the pharmacokinetic profile, efficacy, and potential for off-target toxicity. nih.govtandfonline.comnih.gov Molecules with different DARs may exhibit variations in their hydrophobicity, charge, and stability, which can affect their behavior in circulation and their ability to reach and penetrate tumor tissue. nih.govtandfonline.com For example, studies have shown that ADCs with very high DARs (e.g., 9-10) can exhibit rapid clearance, potentially reducing their efficacy. nih.gov Conversely, maintaining an optimal DAR, such as the average of 3.5 for Ado-Trastuzumab Emtansine, is associated with a better therapeutic index. nih.gov

Analytical techniques such as Hydrophobic Interaction Chromatography (HIC) and mass spectrometry are employed to characterize the DAR distribution and assess the level of heterogeneity in ADC preparations. mdpi.comtandfonline.comwaters.com While random conjugation methods like lysine conjugation inherently lead to a higher degree of heterogeneity compared to site-specific conjugation approaches, careful control of the reaction conditions is essential to ensure consistency and maintain the desired product profile. nih.govtandfonline.com

Data Tables:

Here are some data points that can be presented in interactive tables:

ComponentChemical NameMolecular Weight (approx.)Key Feature for Conjugation
TrastuzumabHumanized anti-HER2 IgG1 monoclonal antibody145,531 DaLysine residues
DM1Mertansine (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)738.29 g/mol Thiol group (-SH)
MCC (Linker)4-(N-maleimidomethyl) cyclohexane-1-carboxylate-Maleimide group
Ado-Trastuzumab Emtansine PropertyValue/Description
Average Drug-Antibody Ratio (DAR)3.5 DM1 molecules per antibody
Conjugation MethodRandom conjugation to lysine residues via MCC linker
Linker TypeNon-cleavable thioether (MCC)
Cytotoxic Payload Release MechanismLysosomal degradation of the antibody, releasing DM1-containing catabolites

Advanced Analytical Characterization of Ado Trastuzumab Emtansine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structural features of Ado-Trastuzumab Emtansine and its constituent parts, as well as in monitoring the conjugation process.

Mass Spectrometry-Based Approaches (e.g., Intact Mass, Peptide Mapping, MS/MS)

Mass spectrometry (MS) techniques are critical for the detailed structural analysis of ADCs like Ado-Trastuzumab Emtansine at different levels of molecular organization nih.govlcms.cz.

Peptide Mapping: Peptide mapping involves the enzymatic digestion of the ADC into smaller peptide fragments, which are subsequently analyzed by liquid chromatography coupled with mass spectrometry (LC-MS) nih.govthermofisher.com. This technique is essential for verifying the amino acid sequence of the antibody and, more specifically, for identifying the precise lysine (B10760008) residues that serve as conjugation sites for the linker-payload nih.govthermofisher.comtandfonline.com. By analyzing the mass and fragmentation patterns (MS/MS) of these peptides, researchers can differentiate between conjugated and unconjugated peptides and accurately pinpoint the locations of drug attachment nih.govspectroscopyonline.comthermofisher.comtandfonline.comtheanalyticalscientist.com. The presence of characteristic fragment ions derived from the cytotoxic payload facilitates the selective identification of DM1-conjugated peptides spectroscopyonline.comtheanalyticalscientist.com.

MS/MS: Tandem mass spectrometry (MS/MS) is employed in conjunction with peptide mapping to generate fragmentation data for individual peptide ions nih.gov. This fragmentation information is crucial for confirming the sequences of the peptides and for precisely localizing the sites of conjugation on the lysine residues nih.govlcms.cz.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker and Payload Analysis

While the application of Nuclear Magnetic Resonance (NMR) spectroscopy to the entire intact ADC molecule is challenging due to its large size and structural complexity, it is a valuable technique for the structural characterization of the smaller components, such as the linker and payload creative-biolabs.com. NMR provides detailed insights into the chemical structure and conformation of molecules. It is routinely used to confirm the identity and purity of the synthetic linker (SMCC) and the payload molecule (DM1) before they are incorporated into the ADC structure during the conjugation reaction.

UV-Vis Spectroscopy for Concentration and Conjugation Monitoring

UV-Vis spectroscopy is a widely used and straightforward analytical method for determining the concentration of both the antibody component and the conjugated ADC tandfonline.comnih.govnih.gov. Trastuzumab, like other proteins, exhibits a characteristic absorbance at 280 nm due to its aromatic amino acid content. The DM1 payload also possesses a distinct absorbance in the UV-Vis spectrum. By measuring the absorbance at specific wavelengths corresponding to the antibody and the payload, it is possible to determine the protein concentration and, in some instances, estimate the average DAR hpst.czcreative-biolabs.comnih.gov. UV-Vis detection is frequently coupled with chromatographic separation techniques such as SEC and HIC to monitor the elution profiles of different species and quantify their relative amounts spectroscopyonline.comnih.govresearchgate.netplos.org.

Chromatographic Separations for Heterogeneity Assessment

Chromatographic techniques are indispensable for separating the various molecular species present in Ado-Trastuzumab Emtansine and assessing its heterogeneity, particularly concerning size variants and the distribution of drug loading nih.govtandfonline.comnih.govhpst.cznih.govnih.govresearchgate.net.

Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume tandfonline.comnih.govhpst.cztheanalyticalscientist.comnih.govresearchgate.netnih.govresearchgate.net. This technique is routinely employed to assess the purity of Ado-Trastuzumab Emtansine by identifying and quantifying higher molecular weight species, which represent aggregates, and lower molecular weight species, which are indicative of fragmentation tandfonline.comnih.govhpst.cznih.govresearchgate.netnih.govresearchgate.net. The presence of aggregates is a critical quality attribute for ADCs due to their potential impact on efficacy and the risk of inducing immunogenicity researchgate.net. SEC coupled with UV detection is a common method for monitoring the formation of aggregates and fragments under various storage conditions or in response to stress factors nih.govresearchgate.net. Studies have suggested that Ado-Trastuzumab Emtansine may exhibit a higher propensity for aggregation compared to the unconjugated trastuzumab antibody nih.govresearchgate.net. SEC can also be interfaced online with MS for further characterization of the separated components lcms.czhpst.czlcms.czchromatographyonline.com.

Hydrophobic Interaction Chromatography (HIC) for Drug-Antibody Ratio (DAR) Distribution

Example Data Table (Illustrative - based on search findings):

Based on information from search results regarding DAR distribution analysis by HIC and intact MS, an illustrative table showing the typical distribution of different DAR species observed for Ado-Trastuzumab Emtansine is presented below.

Ion Exchange Chromatography (IEX) for Charge Variant Analysis

Ion exchange chromatography (IEX) is a widely used method for analyzing the charge heterogeneity of monoclonal antibodies and ADCs mabion.euresearchgate.net. Ado-trastuzumab emtansine, being a lysine-conjugated ADC, exhibits significant charge heterogeneity. The conjugation of the neutral DM1 payload to the positively charged lysine residues on the trastuzumab antibody results in a decrease in net positive charge for each conjugated lysine, leading to a distribution of species with varying drug-to-antibody ratios (DARs) and consequently different charge profiles waters.com.

Cation-exchange chromatography (CEX) is typically employed for the charge variant analysis of ado-trastuzumab emtansine. Separation is achieved based on the differential binding of charged variants to the stationary phase under specific pH and salt gradient conditions waters.com. The resulting chromatogram reveals a profile of charge variants, which can be indicative of the drug load distribution nih.gov. Studies have demonstrated the capability of CEX using salt or pH gradients to separate ado-trastuzumab emtansine charge variants waters.com. For instance, a salt gradient method using 20 mM MES (pH 6.6) with a linear increase of sodium chloride concentration from 30–110 mM has been shown to provide optimized resolution waters.com. While IEX is powerful, the interpretation of charge variant data for complex ADCs can be challenging and often requires validation by orthogonal techniques sciex.com.

Electrophoretic Methods

Electrophoretic methods are essential for assessing the purity and integrity of protein therapeutics, including ADCs.

Capillary electrophoresis (CE) and SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are widely used techniques to evaluate the purity and structural integrity of ado-trastuzumab emtansine core.ac.ukcontentstack.com. SDS-PAGE separates proteins primarily based on their molecular weight after denaturation with SDS, which masks the intrinsic charge of the polypeptide chain contentstack.com. This method can reveal the presence of aggregates, fragments, and the heavy and light chains of the antibody contentstack.comresearchgate.net.

Biophysical Characterization for Conformational Stability

Biophysical techniques are crucial for understanding the conformational stability of ado-trastuzumab emtansine, which is vital for maintaining its structural integrity and biological activity during manufacturing, storage, and administration researchgate.netcontentstack.com.

Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) are common biophysical methods used to assess the thermal stability and conformational structure of proteins and ADCs researchgate.net. DSC measures the heat absorbed or released by a molecule as it undergoes thermal denaturation, providing information on its melting temperature (Tm) and the cooperativity of unfolding researchgate.net. For ado-trastuzumab emtansine, DSC can reveal the thermal transitions associated with the unfolding of different domains of the antibody, indicating their thermal stability researchgate.netnih.gov. Studies comparing ado-trastuzumab emtansine with biosimilar candidates have used DSC to evaluate and compare their thermal stabilities based on transition temperatures researchgate.netnih.gov.

Circular Dichroism (CD) spectroscopy provides insights into the secondary and tertiary structure of proteins by measuring the differential absorption of left and right circularly polarized light researchgate.net. Far-UV CD spectra (typically 190-250 nm) are sensitive to the secondary structure elements (e.g., alpha-helices, beta-sheets), while near-UV CD spectra (typically 250-320 nm) report on the tertiary structure, influenced by the environment of aromatic amino acid residues researchgate.net. CD can be used to monitor conformational changes in ado-trastuzumab emtansine under different conditions, such as varying pH or temperature, to assess its conformational stability researchgate.net.

Functional Assays

Functional assays are employed to evaluate the biological activity of ado-trastuzumab emtansine at a molecular or cellular level, focusing on its interaction with the target and its intended mechanism of action, while avoiding clinical relevance.

Assessing the binding affinity of ado-trastuzumab emtansine to its target, the HER2 receptor, is a critical functional characterization step researchgate.net. In vitro techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used for these studies yurogen.comtandfonline.comnih.gov.

SPR is a label-free technique that allows for real-time monitoring of binding interactions and the determination of kinetic parameters, including association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) tandfonline.comnih.govresearchgate.net. SPR studies have shown that ado-trastuzumab emtansine retains similar binding affinity for the extracellular domain of HER2 as the unconjugated trastuzumab antibody fda.govsouthcarolinablues.com. This confirms that the conjugation process does not significantly impair the antibody's ability to bind its target fda.gov.

ELISA is another widely used immunoassay for quantifying binding interactions and determining antibody concentration or target presence tandfonline.comnih.gov. Competitive ELISA assays can be used to assess the specificity and affinity of ado-trastuzumab emtansine binding to HER2 nih.gov. ELISA can also be adapted to quantify total trastuzumab levels or conjugated trastuzumab levels in samples nih.gov. Studies have utilized ELISA to demonstrate the specific binding of anti-DM1 antibodies to Kadcyla, highlighting the presence of the payload yurogen.com.

These in vitro binding studies are essential for confirming that the ADC maintains the targeting ability of the parent antibody, a prerequisite for its mechanism of action which involves receptor-mediated internalization into HER2-expressing cells wikipedia.orgacs.org.

Cellular Internalization and Lysosomal Release Mechanisms (in vitro models)

Ado-trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC), exerts its cytotoxic effects through a precisely orchestrated series of events initiated by its interaction with the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells. In vitro studies have been instrumental in elucidating the detailed mechanisms of cellular internalization and subsequent lysosomal processing that lead to the release of the potent cytotoxic payload, DM1.

The initial step involves the high-affinity binding of the trastuzumab component of T-DM1 to subdomain IV of the HER2 receptor, which is overexpressed on the surface of target cancer cells. biomeddb.orgeuropa.euadcreview.com This specific binding event is crucial for selectively delivering the cytotoxic agent to HER2-positive cells, thereby minimizing off-target toxicity. europa.eupatsnap.comwikipedia.org

Following binding, the HER2-T-DM1 complex undergoes receptor-mediated endocytosis, a process by which the complex is internalized into the cell within endocytic vesicles. biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govacs.orgd-nb.infonih.govahdbonline.com This internalization is considered a critical step for the initiation of T-DM1's therapeutic activity. dovepress.comnih.gov In vitro studies have investigated the dynamics of this process. For instance, research in MDA-MB453 and BT474 breast cancer cells showed that intracellular T-DM1 accumulation reached approximately 50% within 12 hours. nih.gov The rate of internalization for T-DM1 was observed to be similar to that of unconjugated trastuzumab, indicating that the conjugation of DM1 does not significantly alter the internalization rate mediated by the antibody. dovepress.comnih.gov

While HER2 is sometimes regarded as an internalization-resistant receptor, which could potentially hinder the effectiveness of T-DM1, studies have explored the specific endocytic pathways involved. dovepress.comjcancer.org Research suggests that T-DM1 internalization occurs through lipid raft-mediated endocytosis in a caveolin-1 (B1176169) (CAV-1) dependent manner, rather than primarily through clathrin-mediated endocytosis in HER2-positive cancer cells. dovepress.comnih.gov Overexpression of CAV-1 has been shown to significantly facilitate T-DM1 endocytosis and degradation in vitro, while disruption of caveolae/lipid raft structures using agents like nystatin (B1677061) and lovastatin (B1675250) inhibited T-DM1 degradation. dovepress.comnih.gov This highlights the importance of the caveolae/lipid-raft mediated pathway in regulating T-DM1 internalization. dovepress.com

After internalization, the endocytic vesicles containing the HER2-T-DM1 complex mature into early endosomes. nih.govd-nb.info These early endosomes can either recycle their contents back to the cell membrane or mature further into late endosomes and then lysosomes. nih.govd-nb.info The trafficking of the HER2-T-DM1 complex through the endosomal pathway is essential for its mechanism of action. d-nb.infonih.gov

The release of the active cytotoxic payload, DM1, occurs primarily within the lysosomes. biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govacs.orgd-nb.infoahdbonline.com Due to the stable, non-reducible thioether linker (MCC) connecting DM1 to trastuzumab, the payload is not released in the circulation or the tumor microenvironment. europa.eupatsnap.comnih.govnih.govresearchgate.netpatsnap.com Instead, the acidic environment and proteolytic enzymes within the lysosomes degrade the antibody component of T-DM1. europa.eupatsnap.comnih.govacs.orgd-nb.infonih.govpatsnap.comaacrjournals.orgtga.gov.aunih.gov This proteolytic degradation liberates DM1-containing catabolites, primarily lysine-MCC-DM1. europa.eud-nb.infonih.govaacrjournals.orgnih.govaacrjournals.org

The efficiency of lysosomal degradation and the subsequent release of DM1-containing metabolites are critical determinants of T-DM1's cytotoxic effect. nih.govnih.govoatext.com In vitro studies have shown that impaired lysosomal degradation of trastuzumab or defective intracellular trafficking of the HER2-T-DM1 complex can lead to decreased intracellular levels of DM1 and contribute to resistance. nih.govnih.govoatext.com Altered lysosomal pH regulation, resulting in decreased acidity, can reduce the catabolism of T-DM1. d-nb.infonih.gov Additionally, reduced expression of lysosomal transporter proteins, such as SLC46A3, might impair the transport of lysine-MCC-DM1 into the cytoplasm. d-nb.info

Once released from the lysosome, the active DM1-containing catabolites are transported into the cytoplasm. d-nb.infoaacrjournals.org DM1 is a potent microtubule-disrupting agent that binds to tubulin, inhibiting microtubule assembly and disrupting the microtubule network. biomeddb.orgeuropa.euadcreview.compatsnap.comwikipedia.orgnih.govacs.orgaacrjournals.orggene.comadcreview.com This disruption leads to cell cycle arrest, predominantly in the G2/M phase, and ultimately results in apoptotic cell death or mitotic catastrophe. biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govahdbonline.comaacrjournals.orgaacrjournals.orggene.comadcreview.com

In vitro cytotoxicity assays have demonstrated the potency of DM1 and T-DM1. DM1 is significantly more potent than some conventional chemotherapeutic agents like vinca (B1221190) alkaloids and taxanes in vitro. europa.euacs.org Studies comparing T-DM1 and unconjugated trastuzumab in HER2-positive cancer cell lines have shown that while trastuzumab inhibits cell proliferation, T-DM1 induces cytotoxicity, decreased cellular proliferation, and activation of caspases 3 and 7, indicating the induction of apoptosis. biomeddb.orggene.comfda.gov The cytotoxicity of T-DM1 in vitro increases with dose in cells expressing high levels of HER2.

The following table summarizes key findings from in vitro studies regarding T-DM1 cellular processing:

ProcessMechanismKey Findings (in vitro models)Relevant Citations
Cellular BindingHigh-affinity binding to HER2 receptorSimilar binding affinity to unconjugated trastuzumab. gene.comfda.gov Binds to subdomain IV of HER2. biomeddb.orgeuropa.euadcreview.comahdbonline.com biomeddb.orgeuropa.euadcreview.comahdbonline.comgene.comfda.gov
InternalizationReceptor-mediated endocytosisHER2-T-DM1 complex internalized. biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govacs.orgd-nb.infonih.govahdbonline.com Intracellular accumulation reaches ~50% within 12h. nih.gov Internalization rate similar to trastuzumab. dovepress.comnih.gov biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govacs.orgd-nb.infonih.govahdbonline.comdovepress.comnih.gov
Endocytic PathwayPrimarily Lipid raft-mediated, CAV-1 dependentOccurs via lipid raft-mediated endocytosis. dovepress.comnih.gov CAV-1 overexpression facilitates endocytosis. dovepress.comnih.gov Inhibited by caveolae/lipid raft disruptors. dovepress.comnih.gov dovepress.comnih.gov
Intracellular TraffickingEndosome maturation to lysosomeInternalized vesicles form early endosomes, which mature to lysosomes. nih.govd-nb.info Trafficking is essential for payload release. d-nb.infonih.gov nih.govd-nb.infonih.gov
Lysosomal ReleaseProteolytic degradation of antibodyOccurs in lysosomes due to acidic pH and enzymes. europa.eupatsnap.comnih.govacs.orgd-nb.infonih.govpatsnap.comaacrjournals.orgtga.gov.aunih.gov Liberates DM1-containing catabolites (primarily lysine-MCC-DM1). europa.eud-nb.infonih.govaacrjournals.orgnih.govaacrjournals.org Non-reducible linker ensures intracellular release. europa.eupatsnap.comnih.govnih.govresearchgate.netpatsnap.com europa.eupatsnap.comnih.govacs.orgd-nb.infonih.govresearchgate.netpatsnap.comaacrjournals.orgtga.gov.aunih.govaacrjournals.org
Payload ActionTubulin binding, microtubule disruptionDM1 binds to tubulin, inhibits polymerization. biomeddb.orgeuropa.euadcreview.compatsnap.comwikipedia.orgnih.govacs.orgaacrjournals.orggene.comadcreview.com Disrupts microtubule network. biomeddb.orgeuropa.euadcreview.comaacrjournals.orggene.comadcreview.com Leads to cell cycle arrest (G2/M) and apoptosis/mitotic catastrophe. biomeddb.orgeuropa.euadcreview.compatsnap.comnih.govahdbonline.comaacrjournals.orgaacrjournals.orggene.comadcreview.com biomeddb.orgeuropa.euadcreview.compatsnap.comwikipedia.orgnih.govacs.orgahdbonline.comaacrjournals.orgaacrjournals.orggene.comadcreview.com

Detailed research findings from in vitro studies further illuminate these processes. For example, investigations into resistance mechanisms have shown that inefficient internalization or enhanced recycling of the HER2-T-DM1 complex can impair the cytotoxic effect. nih.govoatext.com Defective endosomal trafficking and insufficient lysosomal degradation are also implicated in resistance. nih.gov Studies using T-DM1-resistant cell lines have shown altered trafficking to the lysosome compared to parental cells, with T-DM1 colocalizing in CAV-1 positive puncta. aacrjournals.org This suggests that altered endocytic trafficking, potentially via caveolae-mediated pathways, can contribute to reduced response. aacrjournals.org

The rate of internalization and lysosomal degradation of T-DM1 can be influenced by factors such as HER2 expression levels and cell-surface receptor dynamics. patsnap.com The dynamics of lysosome loading with the HER2-T-DM1 cargo may also influence intracellular DM1 levels. nih.gov

Molecular and Cellular Mechanisms of Ado Trastuzumab Emtansine

HER2-Targeted Binding and Receptor-Mediated Endocytosis

The initial and crucial step in the mechanism of action of ado-trastuzumab emtansine is the highly selective binding of the trastuzumab component to the extracellular domain IV of the HER2 receptor. patsnap.comdrugs.comThis compound-hcp.com HER2 is a transmembrane tyrosine kinase that is overexpressed on the surface of cancer cells in approximately 15-20% of breast cancers and is associated with aggressive tumor growth. patsnap.comnih.govacs.org This targeted binding ensures that the ADC is preferentially delivered to cells with high HER2 expression. patsnap.com

Beyond simply binding, the trastuzumab component of the ADC also retains some of the intrinsic anti-tumor activities of unconjugated trastuzumab. These activities include the inhibition of HER2-mediated signaling pathways that promote cell proliferation, such as the PI3K/AKT/mTOR and RAS-MAPK pathways, and interference with HER2 dimerization. patsnap.comacs.orgnih.gov Additionally, trastuzumab binding can trigger antibody-dependent cellular cytotoxicity (ADCC) by engaging immune effector cells and can interfere with the shedding of the HER2 extracellular domain. patsnap.comacs.orgnih.gov

Kinetics and Thermodynamics of HER2-Trastuzumab Interaction (Molecular)

The interaction between trastuzumab and the HER2 extracellular domain is characterized by high affinity binding. Studies investigating the binding kinetics and thermodynamics of this interaction have employed various techniques, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). mdpi.commdpi.comoptica.org

Research has estimated the free energy of binding (ΔGbind) for the HER2-trastuzumab interaction. For instance, one study using ELISA, SPR, and ITC reported a ΔGbind of -11.0 ± 3.0 kcal·mol-1 at room temperature. mdpi.com Another study utilizing BLItz biosensor technology estimated ΔGbind values of -11.1 kcal·mol-1 for trastuzumab binding to the extracellular domain of HER2. mdpi.com At a physiological temperature of 310 K, the ΔGbind for the HER2/trastuzumab complex was determined to be -13.7 kcal·mol-1 using the ligand tracer technique on living cell lines. mdpi.com

While trastuzumab exhibits high affinity for HER2, studies have also explored the thermodynamic drivers of this interaction. The interaction of unconjugated trastuzumab with HER2 has been shown to involve a large favorable enthalpy change. nih.gov

Table 1: Estimated Binding Free Energy (ΔGbind) for HER2-Trastuzumab Interaction

MethodTemperatureΔGbind (kcal·mol-1)Reference
ELISA, SPR, ITCRoom Temp-11.0 ± 3.0 mdpi.com
BLItz biosensorNot specified-11.1 mdpi.com
Ligand tracer (living cells)310 K-13.7 mdpi.com

Note: Variations in reported values may be due to different experimental conditions and methodologies.

Mechanisms of Receptor Internalization and Trafficking

Following the binding of ado-trastuzumab emtansine to the HER2 receptor on the cell surface, the ADC-HER2 complex undergoes receptor-mediated endocytosis. patsnap.comnih.govnih.govThis compound-hcp.com This internalization process is critical for the subsequent intracellular release of the cytotoxic payload. patsnap.com

Cellular uptake of the ADC-HER2 complex primarily occurs via clathrin-dependent endocytosis. nih.gov Once internalized, the endocytic vesicles containing the complex mature and traffic towards the lysosomal compartment. patsnap.comnih.gov

The trafficking pathway of the internalized HER2-antibody complex can be influenced by factors such as the level of HER2 expression on the cell surface. In cells with high HER2 expression, internalized trastuzumab has been observed to traffic to early endosomes and remain on the limiting membrane, potentially segregating into the endocytic recycling pathway. tandfonline.com However, in the context of ado-trastuzumab emtansine, the complex is directed towards lysosomes for degradation. patsnap.comnih.govnih.gov Some preclinical studies suggest that the rate of internalization and lysosomal degradation of T-DM1 can be influenced by factors such as HER2 expression levels and cell-surface receptor dynamics. patsnap.com

Unlike unconjugated trastuzumab, which can dissociate from HER2 and allow the receptor to recycle back to the cell surface, ado-trastuzumab emtansine is designed to stay associated with the receptor throughout the endocytic pathway, promoting trafficking to lysosomes and efficient degradation. nih.gov

Intracellular Processing and Payload Release

Once the ado-trastuzumab emtansine-HER2 complex is internalized and trafficked to the lysosomes, the ADC undergoes intracellular processing, leading to the release of the active cytotoxic payload. patsnap.comnih.govnih.govacs.org

Lysosomal Degradation Pathways and Linker Cleavage

The release of the DM1 payload is primarily facilitated by the proteolytic degradation of the trastuzumab antibody component within the acidic environment of the lysosomes. patsnap.comnih.govnih.govacs.org Lysosomes contain various proteolytic enzymes that break down proteins. patsnap.com

Ado-trastuzumab emtansine utilizes a stable, non-cleavable thioether linker (MCC) to connect DM1 to trastuzumab. nih.govdrugbank.comnih.govdrugs.com This non-cleavable linker is designed to be stable in systemic circulation and the tumor microenvironment, preventing premature release of the potent cytotoxic drug. patsnap.comnih.govbiochempeg.com Consequently, the active DM1-containing metabolites are released only after the complete proteolytic degradation of the antibody within the lysosome. patsnap.comnih.govbiochempeg.com

The degradation of the antibody in the lysosome liberates DM1 conjugated to a small peptide remnant of the linker, specifically lysine-MCC-DM1. patsnap.comnih.govbiochempeg.combccancer.bc.ca This targeted intracellular processing maximizes drug potency while minimizing systemic exposure and off-target toxicity. patsnap.com Efficient lysosomal degradation is essential for the release of active DM1. nih.gov The expression and activity of lysosomal enzymes can vary, potentially influencing the sensitivity of cancer cells to ado-trastuzumab emtansine. nih.gov

Cytosolic Release and Activation of Emtansine (DM1)

Following lysosomal degradation of the antibody, the active DM1-containing metabolites, primarily lysine-MCC-DM1, are released from the lysosome into the cellular cytoplasm. nih.govnih.govascopubs.orgnih.gov While the exact mechanism of transport of lysine-MCC-DM1 across the lysosomal membrane into the cytosol is not explicitly detailed in all sources, it is understood that the payload needs to reach the cytosol to exert its cytotoxic effect. nih.govascopubs.orgnih.gov

The non-cleavable linker means that the released cytotoxic species includes an amino acid appendage from the antibody. rsc.org This charged nature of the payload catabolite (lysine-MCC-DM1) may influence its ability to freely diffuse across membranes. nih.govrsc.org Lysosomal membrane proteins may be involved in transporting the payload catabolite out of lysosomes into the cytosol. nih.gov

Once in the cytosol, the activated emtansine (DM1) is free to interact with its cellular targets. nih.govnih.gov

Molecular Interactions of Emtansine (DM1) with Cellular Components

Emtansine (DM1) is a highly potent cytotoxic agent that exerts its effects by interfering with microtubule dynamics. nih.govdrugbank.com DM1 is a derivative of maytansine (B1676224) and is classified as a microtubule inhibitor. nih.govdrugbank.com

The primary molecular target of DM1 is tubulin, the main structural component of microtubules. patsnap.comdrugbank.com DM1 binds to the beta subunit of tubulin at the same binding site as the vinca (B1221190) alkaloids. nih.gov This binding inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubule network within the cell. patsnap.comnih.gov

Microtubules are essential components of the cytoskeleton and play critical roles in various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. patsnap.com By inhibiting microtubule polymerization, DM1 disrupts the formation of the mitotic spindle, which is necessary for chromosome segregation during cell division. patsnap.com This disruption leads to cell cycle arrest, predominantly in the G2/M phase. patsnap.combccancer.bc.ca Prolonged mitotic arrest ultimately triggers apoptotic cell death in the targeted cancer cells. patsnap.comdrugbank.combccancer.bc.ca

In addition to its well-established interaction with tubulin, some research suggests that the DM1 payload might also interact with other cellular components. One study proposed that cytoskeleton-associated protein 5 (CKAP5) could serve as a cell surface target for T-DM1, and that the binding to CKAP5 is mediated by the DM1 payload component, independent of tubulin and HER2. oncotarget.comnih.govnih.gov This interaction with CKAP5 was suggested to potentially contribute to antigen-independent cytotoxicity, particularly in normal cells where HER2 expression is low. oncotarget.comnih.govnih.gov Upon binding to CKAP5, T-DM1 was observed to cause cell membrane damage and calcium influx, leading to disorganized microtubules and apoptosis. oncotarget.comnih.gov

Table 2: Molecular Target of Emtansine (DM1)

TargetCellular ComponentMechanism of InteractionCellular EffectReference
TubulinMicrotubulesInhibits polymerization, binds to beta subunitDisrupts mitotic spindle, G2/M cell cycle arrest, apoptosis patsnap.comnih.govdrugbank.com
CKAP5Cell surfaceBinding mediated by DM1 payloadCell membrane damage, calcium influx, apoptosis (potential off-target effect) oncotarget.comnih.govnih.gov

Note: The interaction with CKAP5 represents a potential mechanism for off-target effects and is distinct from the primary mechanism of action targeting tubulin in HER2-positive cells.

Tubulin Binding and Microtubule Dynamics Disruption

DM1 is a potent derivative of maytansine, a naturally occurring ansa macrolide. patsnap.comadcreview.comnih.govwikipedia.org Its primary mechanism of action is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in maintaining cell shape, intracellular transport, and cell division. creative-biolabs.comnih.gov They are dynamic polymers formed by the reversible assembly of alpha- and beta-tubulin heterodimers. creative-biolabs.com

DM1 acts as a microtubule destabilizing agent. creative-biolabs.comresearchgate.net It binds to tubulin at the maytansine binding site, which is distinct from the binding sites of other microtubule-targeting agents like vinca alkaloids or taxanes. wikipedia.orgresearchgate.netguidetopharmacology.orgnih.govnih.gov This binding inhibits the polymerization of tubulin heterodimers, thereby preventing the assembly of microtubules. patsnap.comadcreview.comwikipedia.orgcreative-biolabs.comresearchgate.net By disrupting the dynamic equilibrium between tubulin dimers and microtubules, DM1 leads to the depolymerization of existing microtubules and the formation of abnormal tubulin aggregates. researchgate.net

Data from research indicates that DM1's binding to tubulin is highly effective, even at nanomolar concentrations, which is crucial given the targeted delivery of the payload by the ADC. patsnap.com This disruption of the microtubule network is a critical step in the cytotoxic action of Ado-Trastuzumab Emtansine.

Downstream Cellular Pathways Affected by Microtubule Inhibition

The disruption of microtubule dynamics by intracellularly released DM1 triggers a cascade of downstream cellular events that ultimately lead to cell death. A key consequence of microtubule inhibition is the arrest of the cell cycle. patsnap.comadcreview.comadcreview.com Microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. creative-biolabs.comnih.gov When microtubule assembly is inhibited by DM1, the formation of a functional mitotic spindle is impaired, leading to a block in the cell cycle, primarily at the G2/M phase. patsnap.comadcreview.com

Prolonged mitotic arrest can activate cellular checkpoints, such as the spindle assembly checkpoint, which monitor the proper attachment of chromosomes to the spindle. Failure to satisfy these checkpoints can initiate apoptotic pathways. patsnap.com Research has shown that DM1-mediated microtubule disruption induces apoptotic cell death in targeted cancer cells. patsnap.comadcreview.comadcreview.comnih.govnih.gov

Furthermore, disruption of the microtubule network can also lead to mitotic catastrophe, a form of cell death that occurs during or after aberrant mitosis, characterized by the formation of cells with abnormal nuclear morphology and multinucleation. nih.govnih.govresearchgate.net Studies have observed both apoptosis and mitotic catastrophe in preclinical models treated with T-DM1. nih.govnih.gov The specific mode of cell death may depend on the intracellular concentration of DM1, with higher concentrations potentially leading to more rapid apoptosis and lower concentrations favoring mitotic catastrophe. nih.govresearchgate.net

Disrupted microtubule networks can also impair intracellular trafficking processes, which are dependent on microtubules as tracks for motor proteins. nih.govnih.govoncotarget.com This can affect the transport of various cellular components, potentially contributing to cellular dysfunction and death. nih.govoncotarget.com

Mechanisms of Resistance to Ado-Trastuzumab Emtansine (Molecular/Cellular Focus)

Despite the clinical success of Ado-Trastuzumab Emtansine, the development of both intrinsic and acquired resistance remains a significant challenge in the treatment of HER2-positive cancers. nih.govresearchgate.netresearchgate.netnih.gov Resistance mechanisms are multifaceted and can involve alterations at various steps of the ADC's journey, from binding to the target cell to the cytotoxic action of the released payload. researchgate.netresearchgate.netresearchgate.netnih.gov

Alterations in HER2 Expression or Trafficking

Alterations in the HER2 target itself can contribute to resistance. A reduction in the expression levels of HER2 on the surface of cancer cells can impair the binding and internalization of Ado-Trastuzumab Emtansine, thereby reducing the amount of cytotoxic payload delivered to the cell. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net HER2 expression heterogeneity within a tumor can also play a role, where some cells may express lower levels of HER2 and be less sensitive to T-DM1. researchgate.netresearchgate.net

Changes in the intracellular trafficking of the HER2-ADC complex can also lead to resistance. Inefficient internalization of the complex or enhanced recycling of the complex back to the cell membrane can limit the amount of ADC that reaches the lysosomes for payload release. researchgate.netresearchgate.netresearchgate.netfrontiersin.org Alterations in endocytic pathways or the expression of proteins involved in endosomal maturation and trafficking can impair the normal transit of the complex through the endosomal-lysosomal pathway. researchgate.netresearchgate.netmdpi.com

Modifications in Intracellular Processing or Payload Release

Proper processing of Ado-Trastuzumab Emtansine within the lysosome is crucial for the release of the active DM1 payload. Modifications that impair lysosomal function can confer resistance. Altered lysosomal pH, for instance, can reduce the activity of lysosomal proteases responsible for degrading the antibody and releasing DM1. aacrjournals.orgresearchgate.netresearchgate.netmdpi.com This can lead to the accumulation of intact or partially degraded ADC within the lysosomes, preventing the payload from reaching its intracellular target. aacrjournals.orgresearchgate.net

Reduced expression of lysosomal transporter proteins, such as SLC46A3, which are thought to be involved in transporting the released DM1-containing catabolites from the lysosome into the cytoplasm, has also been implicated in T-DM1 resistance. researchgate.netresearchgate.netresearchgate.net

Tubulin Mutations or Efflux Pump Overexpression

Mechanisms that directly affect the interaction of DM1 with its tubulin target or reduce its intracellular concentration can also mediate resistance. Mutations in tubulin itself or changes in the expression of different tubulin isoforms (e.g., beta-III tubulin) can alter the binding affinity of DM1 to tubulin, rendering the cells less sensitive to its microtubule-disrupting effects. researchgate.netresearchgate.netfrontiersin.orgnih.gov

Overexpression of drug efflux transporters, particularly ABC transporters like MDR1 (P-glycoprotein), is a well-established mechanism of resistance to various chemotherapeutic agents, including maytansinoids like DM1. researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.commdpi.comaacrjournals.org These transporters can actively pump the released DM1 or its metabolites out of the cancer cell, reducing the intracellular concentration of the cytotoxic payload below the threshold required to induce cell death. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgmdpi.commdpi.comaacrjournals.org Studies have shown that increased expression of MDR1 is associated with acquired resistance to T-DM1 in some preclinical models. researchgate.netnih.govmdpi.com

Other potential resistance mechanisms include alterations in cell cycle regulatory proteins (e.g., cyclin B1, PLK1) that allow cells to overcome the mitotic block induced by DM1, or activation of pro-survival signaling pathways that enable cells to evade apoptosis despite microtubule disruption. researchgate.netresearchgate.netmdpi.comaacrjournals.org

Pre Clinical Research Paradigms and Models for Adc Evaluation Mechanism Focused

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models play a crucial role in dissecting the molecular and cellular mechanisms underlying Kadcyla's activity. These models allow for controlled environments to study specific interactions and cellular responses.

HER2-Expressing Cell Lines for Binding and Internalization Assays

HER2-expressing cell lines are essential tools for evaluating the initial steps of this compound's mechanism: binding to the HER2 receptor and subsequent internalization. This compound is designed to selectively bind to the HER2 receptor, which is overexpressed on the surface of certain cancer cells. This compound-hcp.comrochepro-eg.compatsnap.com This binding is a critical prerequisite for the targeted delivery of the cytotoxic payload.

Studies using HER2-positive cell lines, such as BT-474 and SKBR-3, have demonstrated that this compound binds to the extracellular domain (ECD) IV of HER2. This compound-hcp.comrochepro-eg.com Following binding, the this compound/HER2-receptor complex undergoes receptor-mediated endocytosis, leading to its internalization into the cancer cell. This compound-hcp.comrochepro-eg.compatsnap.comnih.gov Internalization efficiency can vary between cell lines and may be influenced by factors such as HER2 expression levels and the presence of other HER family receptors. mdpi.com For instance, some studies have shown that trastuzumab internalization efficiency can be inversely proportional to HER2 expression levels in certain cell lines. mdpi.com

Assays such as flow cytometry with fluorescently labeled this compound are used to quantify binding affinity and internalization rates. aacrjournals.orgresearchgate.net These studies help to understand how effectively this compound is taken up by target cells, which is a key determinant of its intracellular concentration and subsequent cytotoxic activity. nih.gov

Assays for Microtubule Dynamics and Cell Cycle Perturbation

Once internalized, this compound undergoes lysosomal degradation, leading to the release of DM1-containing cytotoxic catabolites, primarily lysine-MCC-DM1. rochepro-eg.comnih.govoncotarget.com DM1 is a potent microtubule-targeting agent that binds to tubulin and inhibits its polymerization. rochepro-eg.comnih.govnih.goveuropa.eu This disruption of microtubule dynamics leads to cell-cycle arrest, predominantly in the G2/M phase, and ultimately induces apoptotic cell death. rochepro-eg.comnih.goveuropa.eud-nb.info

In vitro assays are used to assess the impact of this compound and its released payload, DM1, on microtubule structure and function, as well as cell cycle progression. These assays can include immunofluorescence microscopy to visualize microtubule networks and flow cytometry to analyze cell cycle distribution. Studies have shown that DM1 strongly suppresses microtubule dynamics. nih.gov The suppression of microtubule dynamics by maytansinoids like DM1 has shown qualitative and quantitative similarity in cells and with purified microtubules. nih.gov In vitro cytotoxicity assays have demonstrated that DM1 is significantly more potent than taxanes or vinca (B1221190) alkaloids in inhibiting cell viability. rochepro-eg.comeuropa.eu

The concentration of intracellular DM1 and the duration of exposure are critical factors influencing the cytotoxic effect, with higher levels leading to rapid apoptosis and lower levels potentially resulting in mitotic catastrophe or resistance. nih.gov

Studies on Resistance Mechanisms in Cell Culture

Despite its efficacy, acquired resistance to this compound can develop. Pre-clinical in vitro models, particularly established cancer cell lines, are extensively used to investigate the mechanisms underlying this resistance. aacrjournals.orgnih.govmdpi.com These models can be generated by chronically exposing sensitive cell lines to increasing concentrations of this compound. aacrjournals.orgmdpi.com

Studies using resistant cell lines have identified several potential mechanisms of acquired resistance to this compound, including:

Decreased HER2 expression on the cell surface. aacrjournals.orgnih.govresearchgate.net

Upregulation of drug efflux transporters, such as MDR1 (ABCB1). aacrjournals.orgnih.govresearchgate.net

Loss of the lysosomal transporter SLC46A3, which can impair the intracellular release of DM1. aacrjournals.orgnih.govresearchgate.net

PTEN deficiency and enhanced AKT signaling. nih.govaacrjournals.orgnih.gov

Alterations in endosomal/lysosomal pathway activity. oncotarget.com

Escape from mitotic catastrophe and apoptosis. researchgate.net

Different cell lines can acquire resistance through distinct mechanisms. aacrjournals.orgnih.gov For example, studies have shown that decreased HER2 and upregulation of MDR1 contribute to resistance in KPL-4 resistant cells, while loss of SLC46A3 and PTEN deficiency play a role in BT-474M1 resistant cells. aacrjournals.orgnih.gov These in vitro models are crucial for identifying potential biomarkers of resistance and evaluating strategies to overcome it, such as combining this compound with inhibitors targeting resistance pathways. aacrjournals.orgnih.gov

Non-Human In Vivo Models for Compound Disposition and Target Engagement

Non-human in vivo models, primarily xenograft models in mice, are indispensable for studying the disposition of this compound and its engagement with the target in a more complex biological system that mimics the tumor microenvironment. mdpi.comfrontiersin.org These models provide insights into how the ADC is distributed in the body, accumulates in tumors, and interacts with HER2-expressing cells in a living organism.

Xenograft Models for Studying Target-Dependent Accumulation

Xenograft models, created by implanting human cancer cells (including HER2-expressing cell lines or patient-derived tumor tissue) into immunocompromised mice, are widely used to evaluate the tumor-targeting capacity of this compound. mdpi.comfrontiersin.org These models allow researchers to study the selective accumulation of this compound in HER2-positive tumors compared to normal tissues. nih.govfrontiersin.orgfrontiersin.org

Studies using HER2-positive breast cancer xenografts have demonstrated that this compound selectively accumulates in tumors due to the high expression of HER2 receptors on the cancer cells. nih.govfrontiersin.orgfrontiersin.org The antibody component, trastuzumab, directs the ADC to the tumor site. patsnap.comacs.org The level of tumor accumulation can be influenced by factors such as HER2 expression levels in the xenograft model and the dose of this compound administered. frontiersin.org For instance, studies have shown that the inhibitory effect of T-DM1 on xenograft growth is concentration-dependent. frontiersin.org

While xenograft models are valuable for assessing tumor targeting and anti-tumor efficacy, it's important to note that this compound's binding can be species-specific; it binds primate ErbB2 and human HER2 but not the rodent homolog c-neu, which influences the interpretation of non-antigen-dependent toxicity in rodent models. nih.gov

Pharmacokinetic/Pharmacodynamic Relationships (at a molecular/cellular level, not human trials)

Pre-clinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in non-human models aim to understand the relationship between this compound exposure and its biological effects at the molecular and cellular level within the tumor and relevant tissues. This compound-hcp.comresearchgate.netnih.govnih.govresearchgate.netaacrjournals.orgresearchgate.net These studies are crucial for informing dose selection and predicting efficacy in subsequent studies. researchgate.net

PK studies in animals, such as monkeys and rats, provide data on the absorption, distribution, metabolism, and excretion of this compound and its components (intact ADC, released DM1). nih.govmdpi.comfda.gov These studies have shown that this compound is cleared more rapidly than unconjugated trastuzumab in both mice and humans. mdpi.com The non-cleavable linker used in this compound is designed to be stable in circulation, minimizing systemic release of DM1 and preserving its activation until internalization into HER2-expressing cells. This compound-hcp.comrochepro-eg.com However, some level of systemic exposure to DM1-containing catabolites can still occur. rochepro-eg.comoncotarget.com

PD studies in pre-clinical models focus on the cellular effects of this compound, such as target engagement (binding and internalization), intracellular release of DM1, inhibition of microtubule dynamics, induction of cell cycle arrest, and apoptosis within the tumor tissue. nih.govnih.goveuropa.eud-nb.info The anti-cancer effects of this compound are thought to depend on the intracellular concentration of DM1 accumulated in cancer cells and the duration of exposure. nih.gov PK/PD modeling integrates data from these studies to predict the relationship between this compound exposure and tumor response at a mechanistic level. researchgate.netnih.gov These models can help to understand how factors like drug-to-antibody ratio (DAR) and linker stability influence the delivery and activity of the payload within the tumor. nih.govmdpi.com

Pre-clinical PK/PD models for this compound have been developed and validated using data from in vivo tumor models to characterize efficacy. researchgate.net These models can predict tumor growth inhibition based on ADC disposition and cellular effects. researchgate.net While these models are valuable, translating findings from non-human models to humans requires careful consideration due to species-specific differences in drug metabolism, target expression, and the tumor microenvironment. frontiersin.orgresearchgate.net

Imaging Techniques for Non-Invasive Assessment of Compound Distribution (Implied by pre-clinical modeling)

Imaging techniques play a vital role in the pre-clinical evaluation of ADCs by providing non-invasive insights into their biodistribution, tumor targeting, and accumulation over time nih.govnih.gov. These techniques complement in vitro and ex vivo analyses and are crucial for understanding how the ADC behaves within a living organism nih.govnih.gov.

Fluorescence Imaging: This optical imaging modality can be used to track fluorescently labeled ADCs in pre-clinical models. It allows for visualization of ADC distribution within tissues and can provide insights into tumor penetration and cellular uptake nih.govresearchgate.net. Studies have utilized near-infrared (NIR) fluorophores conjugated to antibodies to quantify ADC distribution in tumors with high resolution researchgate.net.

Radioisotope Imaging (e.g., PET): Labeling the antibody component of an ADC with a radioisotope, such as zirconium-89 (B1202518) (⁸⁹Zr), enables positron emission tomography (PET) imaging researchgate.netaacrjournals.org. PET imaging allows for whole-body assessment of ADC biodistribution, providing quantitative data on accumulation in tumors and various organs over time nih.govresearchgate.netaacrjournals.org. This is particularly useful for understanding antibody access to tumors and confirming selective binding to antigen-expressing tissues nih.gov. The long half-life of isotopes like ⁸⁹Zr is well-suited for tracking antibodies, which typically have slow clearance rates aacrjournals.org. PET imaging can also help assess antigen expression levels in vivo and evaluate the heterogeneity of ADC uptake within and between tumor lesions nih.govaacrjournals.org.

Intravital Imaging: This technique allows for real-time visualization of cellular and molecular events within living animals, providing dynamic information on ADC delivery and interaction within the tumor microenvironment nih.govnih.gov. Pre-clinical studies evaluating this compound in murine brain metastasis models have utilized intravital imaging to assess tumor growth and drug distribution nih.govnih.gov.

These imaging techniques provide valuable data for optimizing ADC design, understanding the relationship between distribution and efficacy, and identifying factors that may influence tumor targeting and payload delivery in pre-clinical settings nih.govresearchgate.net.

Data Tables:

While specific quantitative data from pre-clinical imaging studies of this compound's distribution in publicly available search results are limited in detailed table format suitable for interactive presentation, the findings highlight the application of these techniques. For instance, a study in murine brain metastasis models used intravital imaging to assess tumor growth and drug distribution, reporting that T-DM1 delayed tumor growth compared to trastuzumab nih.govnih.gov. Although specific numerical distribution data across different organs wasn't readily available in a structured table from the search snippets, the principle and application of imaging for distribution assessment in pre-clinical ADC evaluation are well-documented nih.govnih.govresearchgate.netaacrjournals.org.

Below is a conceptual representation of how pre-clinical efficacy data, often derived from animal models, might be presented in a table format, based on reported findings.

Model TypeHER2 StatusTreatment GroupTumor Growth Delay (vs Control)Survival Benefit (vs Control)Key FindingSource
Murine Xenograft (BT474 brain metastases)HER2-positiveT-DM1DelayedSignificantOvercame trastuzumab resistance in brain lesions due to DM1 cytotoxicity. nih.govnih.gov nih.govnih.gov
Murine Xenograft (MDA-MB-361 brain metastases)HER2-positiveT-DM1DelayedNot specifiedConsistent findings in PI3K-driven tumors. nih.govnih.gov nih.govnih.gov
HER2-overexpressing cell linesHER2-positiveT-DM1Growth InhibitionN/ADirect cytotoxic effect. aacrjournals.orgnih.gov aacrjournals.orgnih.gov

Note: The "Tumor Growth Delay" and "Survival Benefit" columns are qualitative representations based on the search result descriptions (e.g., "delayed the growth," "survival benefit") rather than precise numerical data points which were not consistently provided in the snippets in a format suitable for direct extraction into a quantitative table. The "Not specified" indicates that a direct comparison or specific survival benefit was not detailed in the provided snippet for that model.

Theoretical Frameworks and Computational Approaches in Adc Research

Molecular Dynamics Simulations for Antibody-Target Interaction (General ADC research area)

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In the context of ADC research, MD simulations are employed to gain insights into the dynamic interactions between the antibody component of an ADC and its specific target antigen, typically a receptor on the surface of a cell. By simulating the atomic-level behavior, researchers can study the binding affinity, specificity, and conformational changes that occur upon antibody-antigen recognition. This information is critical for optimizing the antibody design to ensure robust and selective binding to target cells, a prerequisite for effective payload delivery. MD simulations can help identify optimal binding sites and understand the forces governing the interaction, contributing to the rational design of antibodies with enhanced targeting capabilities. caltech.eduoup.comresearchgate.net Computational approaches, including molecular dynamics simulations, are important for exploring the relationship between the conformations and properties of ADCs. oup.com

Quantitative Structure-Activity Relationship (QSAR) for Payload Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine learning models that correlate the chemical structure of a molecule with its biological activity or property. In ADC research, QSAR is a valuable tool for optimizing the cytotoxic payload. digitellinc.comthe-innovation.orgmdpi.comarxiv.org By analyzing the structural features of different potential payloads and their corresponding activities (e.g., cytotoxicity against cancer cells), QSAR models can predict the activity of new, untested compounds. This allows researchers to virtually screen large libraries of potential payloads and prioritize those with the most favorable activity profiles before experimental synthesis and testing. digitellinc.comthe-innovation.orgmdpi.comarxiv.org QSAR modeling can effectively predict properties like the bystander killing effect. digitellinc.com It can also incorporate three-dimensional structural conformations to optimize model performance. digitellinc.commdpi.comarxiv.org The design, selection, and optimization of ADC payloads are central challenges, and QSAR is instrumental in this process. mdpi.comarxiv.org

Systems Biology Approaches for Network Perturbations by ADCs

Systems biology approaches aim to understand biological systems as integrated networks of interacting components. When applied to ADCs, these approaches can help model how the ADC and its released payload perturb cellular networks and pathways within target cells and the surrounding microenvironment. nih.govmdpi.combiorxiv.org This includes modeling the impact on signal transduction pathways, cell cycle progression, and mechanisms of cell death. nih.govmdpi.combiorxiv.org Systems biology can also investigate the effects on the tumor microenvironment and potential interactions with immune cells. mdpi.com By providing a holistic view of the ADC's impact on cellular systems, these models can help identify potential mechanisms of resistance, predict synergistic effects with other therapies, and inform strategies for overcoming adaptive responses by cancer cells. nih.govmdpi.com

Future Directions in Antibody Drug Conjugate Chemistry and Engineering Inspired by Kadcyla

Novel Linker Technologies (e.g., Cleavable vs. Non-cleavable, Site-Specific)

Linker technology is a critical determinant of ADC stability in circulation and efficient payload release within the target cell. nih.govfrontiersin.org Kadcyla utilizes a non-cleavable linker, which requires complete lysosomal degradation of the antibody to release the active metabolite. patsnap.comnih.gov This design contributes to its stability in the bloodstream but necessitates efficient internalization and lysosomal activity for payload release. patsnap.comnih.gov

Future directions in linker design are exploring both improved cleavable and non-cleavable options, as well as site-specific conjugation to create more homogeneous ADCs. pharmacytimes.comopenmedscience.comnjbio.com

Cleavable Linkers: These linkers are designed to release the payload in response to specific intracellular or extracellular stimuli present in the tumor microenvironment, such as low pH (acid-labile), elevated protease activity (protease-sensitive), or high glutathione (B108866) concentrations (disulfide-reducible). nih.govnjbio.com While this compound uses a non-cleavable linker, many other approved and investigational ADCs employ cleavable linkers, such as the protease-sensitive valine-citrulline (vc) dipeptide linker used in brentuximab vedotin (Adcetris) and other ADCs. nih.govnjbio.comnih.gov The advantage of cleavable linkers is the potential for bystander effect, where the released payload can diffuse into neighboring cells, including those with low antigen expression. njbio.comresearchgate.net

Non-cleavable Linkers: Although this compound uses a non-cleavable linker, research continues to develop novel non-cleavable linkers with improved properties, such as enhanced stability and reduced hydrophobicity, to minimize off-target toxicity and improve pharmacokinetics. nih.govnjbio.comrsc.org These linkers rely on the complete degradation of the antibody-linker-payload complex within the lysosome. nih.govnjbio.com

Site-Specific Conjugation: Traditional conjugation methods, like the lysine (B10760008) conjugation used in this compound, result in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.govnih.govdrug-dev.com This heterogeneity can impact pharmacokinetics, efficacy, and toxicity. nih.govacs.org Site-specific conjugation technologies aim to attach the payload at predefined sites on the antibody, resulting in homogeneous ADCs with a controlled DAR and consistent properties. nih.govdrug-dev.commdpi.comoup.com Techniques include genetic engineering to introduce specific amino acid residues (e.g., engineered cysteines or non-natural amino acids) or enzymatic methods that modify specific sites on the antibody. nih.govdrug-dev.comoup.commdpi.com Homogeneous ADCs generated through site-specific conjugation are expected to have improved therapeutic windows and lower toxicity profiles. patsnap.compharmacytimes.com

Next-Generation Cytotoxic Payloads (e.g., Topoisomerase Inhibitors, DNA Damaging Agents)

This compound's payload, DM1, is a potent microtubule inhibitor. susupport.com While effective, the field is actively exploring and utilizing a wider range of cytotoxic payloads with diverse mechanisms of action to overcome resistance and treat a broader spectrum of cancers. frontiersin.orgopenmedscience.comresearchgate.net

Next-generation payloads include:

Topoisomerase Inhibitors: These agents, such as derivatives of exatecan (B1662903) (DXd) and SN-38, induce DNA damage by inhibiting topoisomerase enzymes. researchgate.netsusupport.comtargetedonc.com Trastuzumab deruxtecan (B607063) (Enhertu), a HER2-targeted ADC, utilizes a cleavable linker and a topoisomerase I inhibitor payload (DXd), demonstrating promising efficacy, even in some patients resistant to this compound. biochempeg.compatsnap.comresearchgate.net

DNA Damaging Agents: This category includes agents like pyrrolobenzodiazepine (PBD) dimers and duocarmycins, which cause DNA alkylation or crosslinking, leading to cell death. frontiersin.orgresearchgate.net These payloads are highly potent and can be effective against slowly dividing cells. researchgate.net

Other Novel Payloads: Research is also exploring payloads with different mechanisms, including inhibitors of anti-apoptotic proteins (e.g., Bcl-xL), RNA inhibitors, and proteasome inhibitors. frontiersin.org The goal is to identify payloads that are highly potent, have favorable pharmacokinetic properties when conjugated, and can overcome existing resistance mechanisms. openmedscience.comresearchgate.net

Innovative Conjugation Strategies (e.g., Enzymatic, Click Chemistry)

The method used to conjugate the payload to the antibody significantly impacts the resulting ADC's homogeneity, stability, and efficacy. This compound utilizes traditional lysine conjugation, which is relatively straightforward but results in a heterogeneous product. nih.govnih.gov

Innovative conjugation strategies are being developed to achieve site-specific and more controlled conjugation:

Enzymatic Conjugation: Enzymes can be used to modify specific amino acid residues on the antibody or to catalyze the conjugation reaction at defined sites. mdpi.comoup.commdpi.com Examples include the use of transglutaminases, sortase, or formylglycine-generating enzymes. drug-dev.commdpi.commdpi.com Enzymatic methods can offer high specificity and yield homogeneous ADCs. oup.commdpi.com

Click Chemistry: Bioorthogonal click chemistry reactions, such as the copper-free azide-alkyne cycloaddition, allow for highly efficient and specific conjugation under mild conditions. acs.orgtandfonline.com These reactions can be used to attach payloads to antibodies that have been site-specifically modified with compatible functional groups (e.g., azides or cyclooctynes). acs.orgtandfonline.com GlycoConnect™ technology, for instance, uses enzymatic glycan remodeling followed by metal-free click chemistry to generate homogeneous ADCs. tandfonline.com

Other Chemical Strategies: Novel chemical linkers and reactions are being developed to improve conjugation efficiency and specificity, including rebridging strategies for disulfide bonds. rsc.org

Multi-Targeting ADCs and Bispecific ADCs

Traditional ADCs like this compound target a single antigen. Future directions include the development of ADCs that can target multiple antigens or utilize bispecific antibodies. pharmacytimes.comopenmedscience.comnih.gov

Multi-Targeting ADCs: These ADCs are designed to bind to and deliver payloads to cells expressing more than one target antigen. This approach could potentially improve tumor selectivity and overcome resistance mechanisms related to antigen heterogeneity or downregulation.

Bispecific ADCs: Bispecific antibodies can bind to two different antigens simultaneously. nih.gov Bispecific ADCs can be designed to target two different tumor-associated antigens or to target a tumor antigen and a receptor that facilitates internalization or payload release. pharmacytimes.comopenmedscience.comnih.gov This dual targeting could enhance tumor specificity, increase internalization, and potentially improve efficacy in heterogeneous tumors. pharmacytimes.comnih.gov

Strategies to Overcome Resistance Mechanisms at the Molecular Level

Despite the clinical success of ADCs like this compound, the development of resistance remains a significant challenge. patsnap.comnih.gov Resistance mechanisms can arise from various factors, including alterations in target antigen expression, impaired internalization or intracellular trafficking, defective lysosomal function, activation of efflux pumps, and mutations in the payload's target or downstream pathways. nih.govaacrjournals.orgnih.gov this compound resistance has been associated with mechanisms such as altered receptor-antibody interaction, impaired internalization, and activation of alternative signaling pathways. aacrjournals.org

Strategies to overcome ADC resistance at the molecular level include:

Identifying and Targeting New Antigens: Developing ADCs against alternative tumor-associated antigens can be effective when resistance arises due to changes in the primary target antigen expression. openmedscience.com

Utilizing Payloads that Circumvent Resistance Mechanisms: Employing payloads that are not substrates for common efflux pumps (e.g., MDR1) or that target different cellular pathways can help overcome resistance related to payload transport or target alterations. researchgate.netnih.gov

Enhancing Internalization and Intracellular Trafficking: Designing antibodies or linkers that promote efficient internalization and proper trafficking to lysosomes can improve payload delivery. nih.govascopubs.org

Combining ADCs with Other Therapies: Combining ADCs with other agents, such as chemotherapy, immunotherapy (e.g., immune checkpoint inhibitors), or targeted therapies, can potentially overcome resistance by targeting multiple pathways or stimulating anti-tumor immunity. patsnap.comnih.govmdpi.com

Developing Predictive Biomarkers: Identifying biomarkers that predict response or resistance to specific ADCs can help select appropriate patients and guide treatment strategies. patsnap.comnih.govascopubs.org

Advanced Analytical Methodologies for Complex Bioconjugates

The structural complexity of ADCs, including their heterogeneity in DAR and conjugation sites (particularly for early-generation ADCs like this compound conjugated via lysine residues), necessitates advanced analytical methodologies for comprehensive characterization and quality control. nih.govnih.govbiopharminternational.com

Future directions in analytical methodologies focus on developing more sensitive and sophisticated techniques to fully characterize these complex bioconjugates:

Mass Spectrometry (MS)-Based Methods: High-resolution MS techniques are crucial for determining the average DAR, DAR distribution, conjugation sites, and identifying potential impurities or modifications. nih.govnih.gov Advances in MS and associated separation techniques (e.g., liquid chromatography) are enabling more detailed characterization of ADC heterogeneity. nih.gov

Chromatographic Techniques: Various chromatographic methods, such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RPLC), and size exclusion chromatography (SEC), are used to assess DAR distribution, purity, and aggregation. nih.govnih.gov

Capillary Electrophoresis (CE): CE-based methods can provide high-resolution separation and analysis of ADC variants.

Bioassays: Cell-based assays are essential for assessing the potency and target-specific cytotoxicity of ADCs. nih.govbiopharminternational.com

Orthogonal Methods: Utilizing a combination of orthogonal analytical methods is critical to obtain a comprehensive understanding of ADC quality attributes and ensure product consistency. biopharminternational.com

The development of advanced analytical techniques is essential throughout the ADC development process, from discovery and characterization to manufacturing and quality control, to ensure the safety and efficacy of these complex therapeutics. nih.govbiopharminternational.com

Q & A

Q. What is the mechanism of action of Kadcyla, and how does its dual-component structure enable targeted cytotoxicity?

this compound combines the HER2-targeting monoclonal antibody trastuzumab with the cytotoxic payload DM1, linked via a stable thioether bond (SMCC linker). Upon binding to HER2 receptors on cancer cells, this compound is internalized via receptor-mediated endocytosis. The lysosomal degradation of the antibody releases DM1, a microtubule inhibitor, which disrupts mitosis and induces apoptosis . Methodological Insight : To validate internalization and payload release, researchers use live-cell imaging (e.g., Incucyte® system) and flow cytometry with fluorescently labeled this compound. Quantify HER2 expression via immunohistochemistry (IHC) or FISH to correlate with drug uptake .

Q. What clinical trial evidence supports this compound’s efficacy in HER2-positive early breast cancer with residual disease?

The Phase III KATHERINE trial demonstrated that adjuvant this compound reduced the risk of invasive disease recurrence or death by 46% vs. trastuzumab (HR=0.54, p<0.0001) in HER2+ early breast cancer patients with residual invasive disease post-neoadjuvant therapy. At 3 years, 88.3% of this compound-treated patients remained recurrence-free vs. 77.0% with trastuzumab (absolute improvement: 11.3%) . Methodological Insight : For trial design, use invasive disease-free survival (iDFS) as the primary endpoint and stratify patients by pre-surgical response (e.g., pathological complete response vs. residual disease). Long-term follow-up (>5 years) is critical to assess sustained benefits .

Q. How can researchers track this compound’s intracellular distribution and activity in preclinical models?

Shortwave-infrared (SWIR) imaging and fluorescent labeling enable real-time visualization of this compound’s uptake and distribution. For example, SWIR Annexin V probes detect apoptosis in HER2+ xenografts, showing significant fluorescence enhancement in this compound-treated tumors vs. controls at 48–72 hours . Methodological Insight : Combine microscopy (BF/SWIR) with flow cytometry to quantify intracellular drug accumulation. Use HER2-negative cell lines as controls to confirm target specificity .

Advanced Research Questions

Q. How does this compound compare to other HER2-targeting ADCs (e.g., Enhertu) in terms of selectivity and off-target effects?

this compound (non-cleavable linker) exhibits high selectivity for HER2-overexpressing cells (IC50 <6 nM in ERBB2-amplified lines), while Enhertu (cleavable linker) shows broader cytotoxicity due to bystander effects. In a 160-cell-line panel, this compound’s potency strongly correlated with ERBB2 expression (Spearman r=-0.78, p=0.003 in breast cancer lines), whereas non-HER2-amplified hematological lines showed unexpected sensitivity (mean IC50=33 nM), suggesting linker instability or extracellular payload release . Methodological Insight : Use high-throughput proliferation assays (e.g., ProLiFilerTM) and COMPARE analysis to map ADC sensitivity across diverse cancer models. Validate payload release mechanisms via mass spectrometry .

Q. What experimental approaches optimize combination therapies involving this compound?

The HER2CLIMB-02 trial combined this compound with tucatinib (a HER2 kinase inhibitor), showing improved progression-free survival (PFS) vs. This compound alone. Preclinical co-culture models with NK cells demonstrated synergistic ADCC activity (EC50 for ADCC: 0.011 µg/mL vs. 0.27 µg/mL for direct cytotoxicity) . Methodological Insight : Test combination regimens in immune-competent co-culture systems (e.g., NK cells + HER2+ targets). Measure IFNγ secretion and CD16 shedding via flow cytometry to quantify immune activation .

Q. How does this compound’s pharmacokinetic profile influence dosing schedules and resistance mechanisms?

this compound’s half-life (3.5 days) is shorter than trastuzumab (12.5 days) due to linker deconjugation. Progressive payload loss over time may reduce efficacy, necessitating dose optimization. Resistance mechanisms include HER2 downregulation, lysosomal dysfunction, and upregulated drug efflux pumps . Methodological Insight : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial plasma samples. Use RNA-seq to identify resistance-associated pathways in post-treatment biopsies .

Q. How can researchers address contradictory data on this compound’s activity in HER2-low or non-amplified models?

While this compound is designed for HER2-high cancers, some HER2-low cell lines (e.g., SNU-216 gastric cancer) show sensitivity. This may arise from alternative uptake mechanisms (e.g., FcγR-mediated endocytosis) or extracellular cleavage of the ADC linker . Methodological Insight : Knock out HER2 or Fcγ receptors (e.g., CD16) via CRISPR to isolate uptake pathways. Use protease inhibitors to assess extracellular payload release .

Q. What assays best quantify this compound’s dual mechanisms (direct cytotoxicity and ADCC)?

  • Direct cytotoxicity : Incucyte® Nuclight Green-labeled cells + Annexin V staining to track apoptosis (EC50: 0.24–0.38 µg/mL) .
  • ADCC : Co-culture HER2+ targets with NK cells. Measure CD25 activation (EC50: 0.05–0.08 µg/mL) and IFNγ secretion (EC50: 0.13 µg/mL) .
    Methodological Insight : Compare monoculture vs. co-culture EC50 values to distinguish direct vs. immune-mediated effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.